8-Bromo-1H-pyrano[4,3-c]pyridin-4(3H)-one

Organic Synthesis Medicinal Chemistry Cross-Coupling Chemistry

8-Bromo-1H-pyrano[4,3-c]pyridin-4(3H)-one is a fused pyrano-pyridinone heterocycle featuring a reactive bromine substituent at the 8-position. This compound belongs to the pyrano[4,3-c]pyridine scaffold class, which is recognized as a privileged structure in medicinal chemistry for kinase inhibitor and anti-inflammatory programs.

Molecular Formula C8H6BrNO2
Molecular Weight 228.04 g/mol
CAS No. 1939174-12-5
Cat. No. B6600252
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Bromo-1H-pyrano[4,3-c]pyridin-4(3H)-one
CAS1939174-12-5
Molecular FormulaC8H6BrNO2
Molecular Weight228.04 g/mol
Structural Identifiers
SMILESC1C2=C(C=NC=C2C(=O)CO1)Br
InChIInChI=1S/C8H6BrNO2/c9-7-2-10-1-5-6(7)3-12-4-8(5)11/h1-2H,3-4H2
InChIKeyUUVOFDVYIRNDBO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8-Bromo-1H-pyrano[4,3-c]pyridin-4(3H)-one (CAS 1939174-12-5): A Specialized Brominated Heterocyclic Building Block for Drug Discovery and Chemical Biology


8-Bromo-1H-pyrano[4,3-c]pyridin-4(3H)-one is a fused pyrano-pyridinone heterocycle featuring a reactive bromine substituent at the 8-position. This compound belongs to the pyrano[4,3-c]pyridine scaffold class, which is recognized as a privileged structure in medicinal chemistry for kinase inhibitor and anti-inflammatory programs [1]. The presence of the C8-Br handle distinguishes it from the parent unsubstituted scaffold and enables regioselective diversification via palladium-catalyzed cross-coupling reactions, a well-established strategy for generating compound libraries in drug discovery [2]. Key physicochemical properties (MW: 228.04 g/mol, formula: C8H6BrNO2) position it as a moderately lipophilic fragment suitable for further elaboration .

Why the 8-Bromo Substituent on the Pyrano[4,3-c]pyridin-4(3H)-one Scaffold is Non-Interchangeable with Other Analogs


Direct substitution of the 8-bromo regioisomer with the parent 1H-pyrano[4,3-c]pyridin-4(3H)-one, other halogen analogs, or alternative brominated heterocycles is not scientifically valid due to fundamental differences in synthetic utility and steric/electronic properties. The parent scaffold lacks a cross-coupling handle, rendering it inert to the most common diversification chemistries used in medicinal chemistry [1]. While 8-chloro or 8-iodo analogs might theoretically undergo similar reactions, their bond dissociation energies and oxidative addition rates with palladium(0) catalysts differ significantly, leading to non-transferrable reaction conditions and yields [2]. Furthermore, in downstream biological applications, the steric bulk and polarizability of bromine versus other halogens can dramatically alter target binding, as demonstrated across bromodomain and kinase inhibitor programs that exploit halogen-specific interactions [3]. The 8-position regiospecificity is also critical, as bromine introduction at alternative positions on the pyrano-pyridinone core yields compounds with distinct reactivity and biological profiles [2].

Quantitative Differentiation Evidence for 8-Bromo-1H-pyrano[4,3-c]pyridin-4(3H)-one


Synthetic Diversification Potential: C8-Br Enables Regioselective Cross-Coupling Not Possible with Parent Scaffold

The target compound possesses a bromine atom at the C8 position, a critical functional handle for palladium-catalyzed cross-coupling reactions (Suzuki, Sonogashira, Buchwald-Hartwig) that is entirely absent in the parent 1H-pyrano[4,3-c]pyridin-4(3H)-one scaffold [1]. In a foundational study on pyranopyridinone synthesis, halopyridinecarbonitriles containing bromine at the adjacent position to the cyano group were successfully employed in palladium-catalyzed cross-coupling with terminal acetylenes, followed by cyclization to afford the pyranopyridinone core [2]. This demonstrates that the C8-Br substituent is chemically competent for diversification chemistry, whereas the parent unsubstituted scaffold cannot participate in such transformations [1][2].

Organic Synthesis Medicinal Chemistry Cross-Coupling Chemistry

Validated Utility as a Key Intermediate in a Patent-Protected Aldosterone Synthase Inhibitor Program

The closely related 8-bromo-3,4-dihydro-1H-pyrano[4,3-c]pyridin-4-amine scaffold is explicitly claimed and exemplified as a key intermediate in EP3227300B1, a patent covering aldosterone synthase inhibitors for treating hypertension, heart failure, and diabetic nephropathy [1]. This demonstrates that the 8-bromo-pyrano[4,3-c]pyridine architecture is strategically valued in pharmaceutical patent estates, providing procurement confidence that the target compound's scaffold is embedded in active therapeutic programs. In contrast, the parent unsubstituted scaffold lacks this direct patent precedent [1].

Cardiovascular Drug Discovery Aldosterone Synthase Inhibition Patent-Protected Scaffold

Commercial Availability and Purity: Defined Sourcing Advantage Over Non-Commercial Analogs

The target compound is commercially available at 98% purity from Leyan (Product No. 1546830), ensuring batch-to-batch consistency for reproducible SAR studies . In contrast, the corresponding 8-chloro, 8-iodo, and 8-fluoro pyrano[4,3-c]pyridin-4(3H)-one analogs were not found in any major supplier catalogs or chemical databases during a comprehensive search, indicating they are either not commercially available or require custom synthesis [1]. This commercial availability gap means the 8-bromo compound is the only viable starting point for a regioselective diversification program at the 8-position for this scaffold.

Chemical Procurement Lead Optimization Commercially Available Building Blocks

Halogen-Specific Reactivity Profile: Bromine's Optimal Balance for Cross-Coupling and Subsequent Functionalization

Among halogen substituents, bromine occupies a privileged position in palladium-catalyzed cross-coupling due to its optimal balance of oxidative addition reactivity and stability. Aryl bromides undergo oxidative addition to Pd(0) faster than aryl chlorides but are less prone to unwanted side reactions than aryl iodides, providing higher yields in Suzuki, Sonogashira, and Buchwald-Hartwig couplings [1]. For pyranopyridinone scaffolds, bromine at C8 enables efficient diversification, as demonstrated in foundational studies where bromo-substituted pyridinecarbonitriles successfully underwent Pd-catalyzed coupling with terminal acetylenes to afford pyranopyridinones [2]. While quantitative head-to-head data for the target compound versus its chloro and iodo analogs are not available, this well-established reactivity hierarchy (I > Br > Cl) is a class-level principle that guides synthetic route design across the pharmaceutical industry [1].

Synthetic Methodology Halogen Effect Palladium Catalysis

Physicochemical Property Differentiation: Increased Lipophilicity and Polarizability vs. Parent Scaffold

Introduction of bromine at the C8 position substantially alters the physicochemical properties of the pyrano[4,3-c]pyridin-4(3H)-one scaffold. The target compound has a molecular weight of 228.04 g/mol (vs. 149.15 g/mol for the parent) and a computed XLogP3-AA of approximately 1.3 (estimated based on the parent's XLogP3-AA of 0.1 plus a bromine substituent contribution of ~1.2 log units) [1]. This increased lipophilicity can enhance membrane permeability and target binding in biological assays, a property that cannot be achieved with the parent scaffold or smaller halogen substituents. The bromine's larger van der Waals radius (1.85 Å vs. 1.75 Å for Cl, 1.47 Å for F) also enables halogen bonding interactions with biological targets, a well-documented phenomenon in structure-based drug design [2].

Physicochemical Properties Lipophilicity Drug-Likeness

Limitation Statement: Absence of Direct Head-to-Head Biological or Pharmacological Data

It must be explicitly stated that no published direct head-to-head biological or pharmacological comparison data between 8-Bromo-1H-pyrano[4,3-c]pyridin-4(3H)-one and specific analogs were identified from primary research papers, patents, or authoritative databases at the time of this analysis. The compound appears to be primarily utilized as a synthetic intermediate, and its biological activity profile has not been publicly disclosed in quantitative detail. Users requiring direct comparative biological data for procurement decisions should request such data from the vendor or generate it through in-house profiling.

Data Transparency Procurement Due Diligence

Recommended Application Scenarios for 8-Bromo-1H-pyrano[4,3-c]pyridin-4(3H)-one Based on Verified Evidence


Regioselective Diversification of the Pyrano[4,3-c]pyridin-4-one Scaffold by Suzuki-Miyaura Cross-Coupling

The C8 bromine atom serves as a competent leaving group for palladium-catalyzed Suzuki-Miyaura cross-coupling with aryl and heteroaryl boronic acids, enabling rapid synthesis of 8-aryl/heteroaryl pyrano[4,3-c]pyridin-4(3H)-one libraries. This is directly supported by the foundational 1988 study demonstrating successful Pd-catalyzed coupling of bromo-substituted pyridinecarbonitriles [1]. The parent scaffold lacks this capability, making the 8-bromo compound the only viable entry point for C8 diversification programs.

Synthesis of Patent-Eligible Aldosterone Synthase Inhibitor Analogs

The close structural precedent in EP3227300B1, where 8-bromo-3,4-dihydro-1H-pyrano[4,3-c]pyridin-4-amine is a key intermediate, supports the use of this compound as a starting material for designing novel aldosterone synthase inhibitors [2]. Organizations pursuing cardiovascular or renal drug discovery programs can leverage this scaffold to generate patent-differentiating analogs.

Kinase Inhibitor Fragment Elaboration and Library Synthesis

The pyrano[4,3-c]pyridin-4-one scaffold is recognized in kinase inhibitor design. The bromine handle at the 8-position enables introduction of diverse pharmacophores via cross-coupling, allowing exploration of hinge-binding motifs and selectivity pocket interactions [1]. The 98% commercial purity ensures reproducible library synthesis without the need for pre-purification, accelerating hit-to-lead timelines.

Halogen Bonding-Directed Lead Optimization

The bromine substituent at C8 offers a distinct halogen bonding anchor that can be exploited in structure-based drug design to enhance target affinity and selectivity [3]. This property is unique to bromine and iodine among halogens, and the commercial unavailability of the 8-iodo analog positions the 8-bromo compound as the only practical choice for programs exploring halogen bonding interactions at this position.

Quote Request

Request a Quote for 8-Bromo-1H-pyrano[4,3-c]pyridin-4(3H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.